Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate
Description
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a carboxylate ester group and a pyrimidinyloxy substituent. The pyrimidine moiety is substituted with two methyl groups at the 4- and 6-positions, enhancing steric and electronic effects.
Properties
IUPAC Name |
methyl 3-(4,6-dimethylpyrimidin-2-yl)oxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-6-8(2)14-12(13-7)17-9-4-5-18-10(9)11(15)16-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHKVAGSLTUQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=C(SC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate typically involves the reaction of 4,6-dimethylpyrimidin-2-ol with methyl 3-bromothiophene-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Biological Applications
Research indicates that compounds containing both pyrimidine and thiophene structures can exhibit various pharmacological properties. The specific biological activities of methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate are still under investigation, but potential applications include:
- Anticancer Activity : Initial studies suggest that derivatives of thiophene and pyrimidine may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents.
- Anti-inflammatory Effects : Some research points to the ability of related compounds to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Synthetic Applications
The synthesis of this compound can be achieved through several methods, making it accessible for further chemical modifications:
- Esterification Reactions : The carboxylic acid can be converted to an ester using methanol in the presence of an acid catalyst.
- Substitution Reactions : The introduction of the pyrimidine moiety can be accomplished through nucleophilic substitution techniques.
These synthetic routes highlight the compound's versatility for further research and application in drug development and materials science.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the modulation of apoptosis-related pathways.
- Case Study on Antimicrobial Properties : Research evaluating the antimicrobial efficacy of various thiophene derivatives showed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Chelator-Ligand ((E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol)
- Structural Difference : Replaces the thiophene-2-carboxylate group with a naphthol-imine moiety. The pyrimidine retains 4,6-dimethyl substitution but is linked via an imine (-NH-) bridge instead of an ether (-O-) group.
- Implications: The imine group enhances metal-chelating capabilities, making this compound suitable for coordination chemistry applications.
(b) Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structural Difference : Substitutes the thiophene-carboxylate with a thioacetate group and introduces a thietane (3-membered sulfur ring) at the pyrimidine’s 4-position.
- Implications: The thietane group introduces ring strain, increasing reactivity.
(c) Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Difference : Features a saturated tetrahydrobenzo[b]thiophene core instead of a planar thiophene. The pyrimidine is absent, replaced by a 4-hydroxyphenyl group.
- Implications: Saturation reduces aromaticity, altering electronic properties and solubility.
(d) Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
- Structural Difference: Retains the thiophene-2-carboxylate group but replaces the pyrimidinyloxy substituent with a pyrazolo[3,4-d]pyrimidine fused to a chromenone system. Fluorine atoms and amino groups are present.
- The amino group may enhance solubility but reduce metabolic stability compared to the target compound’s methylated pyrimidine .
Physicochemical Properties
Biological Activity
Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate (MDPTC) is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
MDPTC has the molecular formula and a molecular weight of approximately 264.3 g/mol. The compound is characterized by a thiophene ring substituted with a pyrimidine moiety, which is believed to contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that MDPTC exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that thiophene derivatives can inhibit tubulin polymerization, which is crucial for cell division. MDPTC's structure suggests it may influence microtubule dynamics, thereby exhibiting antiproliferative properties against different cancer cell lines .
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could make MDPTC relevant for treating hyperpigmentation disorders and other skin conditions .
Research Findings and Case Studies
- Anticancer Activity : In vitro studies have assessed the antiproliferative effects of thiophene derivatives, including those similar to MDPTC. For instance, certain analogs showed IC50 values indicating potent inhibition of cancer cell proliferation. The presence of specific substituents on the thiophene ring was found to enhance these effects significantly .
- Tyrosinase Inhibition Studies : A study focusing on related compounds demonstrated that structural modifications could lead to substantial increases in tyrosinase inhibitory activity. For example, analogs with specific functional groups exhibited IC50 values as low as 6.18 µM, indicating strong potential for skin-related applications .
- Cell Viability Assays : In experiments assessing the cytotoxicity of MDPTC and its analogs on B16F10 murine melanoma cells, it was observed that certain concentrations did not affect cell viability significantly, suggesting a favorable therapeutic window for further investigation .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃S |
| Molecular Weight | 264.3 g/mol |
| Antiproliferative Activity | Significant inhibition observed |
| Tyrosinase Inhibition | IC50 values as low as 6.18 µM |
| Cytotoxicity (B16F10 Cells) | Non-cytotoxic at ≤20 µM |
Q & A
Q. What are the established synthetic routes for Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate?
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous thiophene carboxylates are prepared by reacting aminothiophene derivatives with activated pyrimidine precursors under inert conditions. Thioglycolic acid or similar agents may facilitate functional group activation, as seen in related syntheses conducted at 130°C in an inert atmosphere . The Gewald reaction, a well-known method for thiophene synthesis, could also be adapted by introducing the pyrimidinyloxy group post-cyclization .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Software suites like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystallographic data . For instance, the crystal structure of a related pyrimidinium-thiophene carboxylate was resolved using SHELXTL, highlighting the importance of hydrogen bonding and π-stacking interactions in stabilizing the lattice .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar thiophene derivatives, this compound may pose irritant hazards (skin/eyes). Follow GHS guidelines: use personal protective equipment (PPE), ensure proper ventilation, and avoid inhalation. Hazard codes such as H315 (skin irritation) and H319 (eye irritation) apply, with precautions including P305+P351+P338 (eye rinse) and P261 (avoid inhalation) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?
High-resolution data and robust refinement tools like SHELXL are critical. For twinned crystals, the HKLF5 format in SHELXL allows for twin law correction. Disorder in the pyrimidinyl or thiophene moieties can be modeled using PART instructions and restrained refinement (DFIX, SIMU). Validation tools like PLATON or CCDC’s Mercury help identify missed symmetry or hydrogen bonding inconsistencies .
Q. What strategies optimize reaction yields for derivatives with modified pyrimidinyl or thiophene groups?
Reaction optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 80–130°C for nucleophilic substitution), and catalyst screening (e.g., Pd for cross-coupling). For example, thioglycolic acid-mediated syntheses require strict anhydrous conditions to prevent hydrolysis of the ester group . Design of Experiments (DoE) can systematically evaluate variables like stoichiometry and reaction time.
Q. How do electronic effects of substituents influence the compound’s reactivity in further functionalization?
Electron-withdrawing groups (e.g., pyrimidinyloxy) deactivate the thiophene ring toward electrophilic substitution but enhance nucleophilic aromatic substitution at specific positions. Computational methods (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. Experimental validation via regioselective bromination or coupling reactions (e.g., Suzuki-Miyaura) is recommended .
Q. How can this compound serve as a precursor in designing bioactive molecules?
The pyrimidinyl-thiophene scaffold is a versatile pharmacophore. Derivatives can be synthesized via amidation (carboxylate → amide) or alkylation (methyl ester → ketone). Biological activity screening (e.g., enzyme inhibition, antimicrobial assays) should follow established protocols, such as those used for analogous thienopyrimidine derivatives .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
